6-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound belongs to a class of sulfonamide-functionalized tricyclic derivatives with a piperazine-linked benzoyl moiety. Its structural complexity arises from the fused 1-azatricyclo[6.3.1.0⁴,¹²]dodecatrienone core, which is substituted at position 6 with a sulfonyl group connected to a 4-(2,6-difluorobenzoyl)piperazine ring.
Properties
IUPAC Name |
6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4S/c23-17-2-1-3-18(24)20(17)22(29)25-8-10-26(11-9-25)32(30,31)16-12-14-4-5-19(28)27-7-6-15(13-16)21(14)27/h1-3,12-13H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKZQUTKQMUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a piperazine moiety and a sulfonyl group, which are known to enhance biological activity through interactions with biological targets.
Biological Activity Overview
Recent studies have focused on the compound's antiproliferative effects against various cancer cell lines and its mechanism of action.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancers. The mechanism of action appears to involve the inhibition of microtubule dynamics and induction of mitotic arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon) | 0.115 | Mitotic arrest via microtubule stabilization |
| MCF7 (Breast) | 0.200 | Induction of apoptosis |
| A549 (Lung) | 0.150 | Disruption of cell cycle progression |
The proposed mechanism involves the interaction of the compound with tubulin, leading to altered microtubule dynamics. This results in mitotic arrest and increased sensitivity of cancer cells to apoptotic signals.
Enzyme Inhibition Studies
In addition to its antiproliferative effects, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression.
- Tyrosinase Inhibition : The compound demonstrated competitive inhibition against tyrosinase, a key enzyme in melanin biosynthesis. The IC50 value was found to be significantly lower than that of standard inhibitors.
Case Studies
- Study on Colon Cancer Cells : A study conducted on HT29 cells showed that treatment with the compound led to a significant increase in apoptosis markers after 24 hours of exposure.
- Breast Cancer Model : In MCF7 cells, the compound reduced cell viability by inducing G2/M phase arrest, suggesting its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
This analog replaces the 2,6-difluorobenzoyl group with a 3,4-dimethoxybenzoyl moiety. Key differences include:
- Electronic Effects: The methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine atoms.
- Steric Profile : The bulkier methoxy groups may hinder access to hydrophobic binding pockets compared to the compact fluorine atoms.
- Metabolic Stability : Fluorine substituents generally enhance metabolic stability by resisting oxidative degradation, whereas methoxy groups are susceptible to demethylation .
Zygocaperoside and Isorhamnetin-3-O-glycoside
fabago) share functional groups relevant to drug design:
- Glycosidic Linkages : Unlike the synthetic sulfonamide-piperazine scaffold, these compounds feature sugar moieties, which influence solubility and bioavailability.
- Spectroscopic Characterization : UV and NMR data for these compounds (Tables 1–2 in ) highlight the importance of spectroscopic methods in differentiating structural features, a technique applicable to the target compound’s analysis.
Piperazine-Triazole Derivatives
Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (from ) demonstrate:
- Diverse Substitutions : The triazole ring introduces additional hydrogen-bonding capabilities, contrasting with the sulfonamide group in the target compound.
- Chirality Effects : Stereochemical variations (e.g., RS configurations) in such derivatives can significantly alter pharmacological activity.
Structural and Computational Analysis
Crystallographic Tools
The target compound’s structural elucidation likely employs programs from the SHELX suite (e.g., SHELXL for refinement and SHELXS for solution), which are industry standards for small-molecule crystallography . ORTEP-3 and WinGX (mentioned in ) facilitate graphical representation and data interpretation, critical for analyzing puckering in the tricyclic core (see ring-puckering coordinates in ).
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 2,6-difluorobenzoyl group in the target compound may optimize binding to targets requiring electron-deficient aromatic systems, such as kinases or proteases.
- Synthetic Challenges : The tricyclic core’s puckered conformation (modeled via Cremer-Pople coordinates ) introduces strain, necessitating precise crystallization for accurate structural determination.
- Pharmacological Potential: While direct data are lacking, analogs like the 3,4-dimethoxy derivative suggest that modulating the benzoyl group’s electronic properties could fine-tune bioavailability and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
